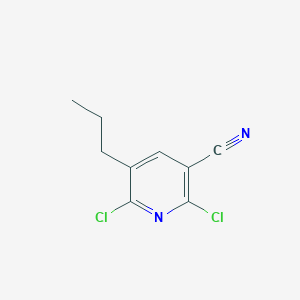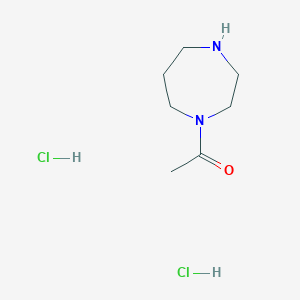
4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, antiplatelet, and antihypertensive properties
Preparation Methods
The synthesis of 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3(2H)-pyridazinone with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic uses, including anti-inflammatory and antihypertensive effects.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one include other pyridazinone derivatives, such as:
- 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
- 4-chloro-5-(methoxy)-2-phenyl-3(2H)-pyridazinone
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological profiles and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1346697-59-3 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
5-chloro-4-(cyclobutylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(4-11-12-9(8)13)14-5-6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) |
InChI Key |
YMJMGFYPFVVVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




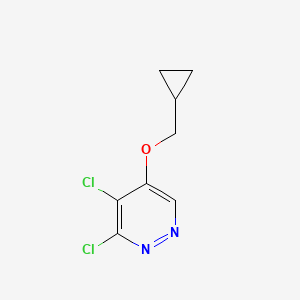
![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
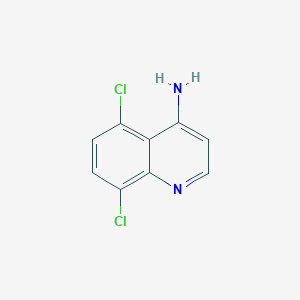
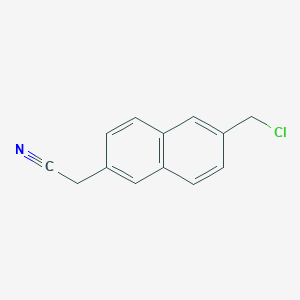

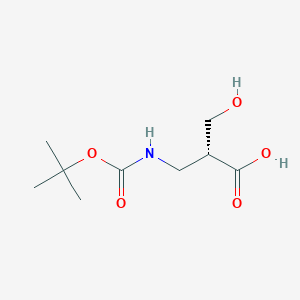
![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)
